N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide: is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, and a pyrrole ring. Its molecular formula is C18H26N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites. This inhibition can prevent the degradation of extracellular matrix components, which is important in processes such as tissue remodeling and cancer metastasis .
Comparison with Similar Compounds
N-[(4-methoxyphenyl)sulfonyl]-D-alanine: This compound shares the methoxyphenyl and sulfonyl groups but differs in its overall structure and applications.
{(4-nitrophenyl)sulfonyl}tryptophan: This compound also contains a sulfonyl group but has a different aromatic ring and amino acid component.
Uniqueness: N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide is unique due to its specific combination of functional groups and its ability to inhibit a broad spectrum of MMPs. This makes it particularly valuable in research related to enzyme inhibition and drug development .
Properties
Molecular Formula |
C19H26N2O4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C19H26N2O4S/c1-12(2)11-21-14(4)13(3)18(19(21)20-15(5)22)26(23,24)17-9-7-16(25-6)8-10-17/h7-10,12H,11H2,1-6H3,(H,20,22) |
InChI Key |
DGJVNGBUBBMHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.